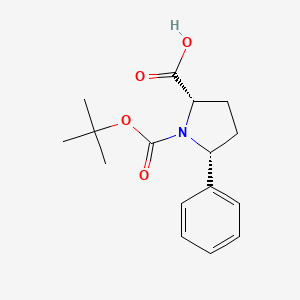

(2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid

Descripción general

Descripción

(2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate chiral starting materials, such as (S)-phenylalanine.

Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through cyclization reactions. This can be achieved using various cyclization agents and conditions.

Introduction of tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually done using tert-butyl chloroformate in the presence of a base like triethylamine.

Final Steps: The final steps involve purification and characterization of the compound using techniques like chromatography and spectroscopy.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process .

Análisis De Reacciones Químicas

Types of Reactions

(2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Aplicaciones Científicas De Investigación

(2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a building block for the synthesis of pharmaceuticals, including antiviral and anticancer agents.

Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications.

Mecanismo De Acción

The mechanism of action of (2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparación Con Compuestos Similares

Similar Compounds

- (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid

- (2S,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid

- (2S,5R)-1-(tert-butoxycarbonyl)-5-ethylpyrrolidine-2-carboxylic acid

Uniqueness

(2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid is unique due to the presence of the phenyl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of pharmaceuticals where such properties are crucial for biological activity.

Actividad Biológica

(2S,5R)-1-(tert-butoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid, with CAS number 221352-49-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis, and various biological activities, particularly focusing on its anticancer and antimicrobial properties.

The molecular formula of this compound is C16H21NO4, with a molecular weight of 291.35 g/mol. The compound features a pyrrolidine ring substituted with a phenyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. It exhibits moderate solubility in various solvents and is characterized by several physicochemical properties that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 291.35 g/mol |

| Solubility | 0.158 mg/ml |

| Log P (octanol-water) | 2.32 |

| H-bond Acceptors | 4 |

| H-bond Donors | 1 |

Synthesis

The synthesis of this compound involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization to introduce the carboxylic acid group. Various synthetic routes have been explored to optimize yield and purity, including the use of chiral catalysts to ensure the desired stereochemistry.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit varying degrees of anticancer activity. Specifically, this compound has been evaluated for its cytotoxic effects against human lung adenocarcinoma A549 cells.

- Study Design : Compounds were tested at a concentration of 100 µM for 24 hours using an MTT assay to assess cell viability.

- Results : The compound exhibited moderate anticancer activity with post-treatment viability ranging from 78% to 86%, indicating potential for further structural modifications to enhance efficacy. Notably, derivatives with additional substitutions showed improved cytotoxicity against A549 cells.

Antimicrobial Activity

The antimicrobial potential of this compound was also investigated against several multidrug-resistant pathogens.

- Pathogens Tested : The compound was screened against Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

- Findings : Certain derivatives demonstrated selective antimicrobial activity against resistant strains, suggesting that modifications to the pyrrolidine structure can enhance its ability to combat resistant bacterial infections.

Case Studies

-

Anticancer Study :

- Researchers synthesized a series of pyrrolidine derivatives and tested their effects on A549 cells.

- The most potent derivatives reduced cell viability significantly compared to untreated controls.

-

Antimicrobial Study :

- A focused study on the antimicrobial effects showed that specific substitutions on the pyrrolidine ring resulted in enhanced activity against resistant strains of Staphylococcus aureus.

- These findings indicate that structural diversity within this class of compounds can lead to promising therapeutic agents.

Propiedades

IUPAC Name |

(2S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(9-10-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTXMICUZGOWDF-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373170 | |

| Record name | (5R)-1-(tert-Butoxycarbonyl)-5-phenyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221352-49-4 | |

| Record name | (5R)-1-(tert-Butoxycarbonyl)-5-phenyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.